2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Description
2-Amino-5-(1-aminoethylideneamino)pentanoic acid; dihydrochloride is a synthetic amino acid derivative characterized by a 1-aminoethylideneamino substituent at the 5th carbon of the pentanoic acid backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmacological studies.
Properties
IUPAC Name |
2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMAAFECCXGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride typically involves the reaction of 5-aminopentanoic acid with appropriate reagents to introduce the aminoethylideneamino group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role as a GABA agonist and its effects on neurotransmission.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The pathways involved include the GABAergic signaling pathway, which plays a crucial role in regulating neuronal excitability .
Comparison with Similar Compounds
Core Structural Differences
The 5th-position substituent distinguishes this compound from others:
Key Observations :
- Unlike L-citrulline’s neutral carbamoylamino group, the 1-aminoethylideneamino substituent introduces a positively charged moiety under physiological conditions, similar to L-arginine .
Biological Activity
2-Amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochloride (commonly referred to as "compound") is an amino acid derivative with significant biological activity. This compound has been explored for its potential therapeutic applications, particularly in the fields of parasitology and neurology. The following sections detail its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-Amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochloride
- Molecular Formula : C7H15N3O2
- Molecular Weight : 173.21 g/mol
- CAS Number : 539-03-7
Antiparasitic Activity
Recent studies have demonstrated that derivatives of similar amino acids exhibit notable antiparasitic properties. The compound's structural similarities to known antiprotozoal drugs suggest potential efficacy against various protozoan parasites.
- In Vitro Studies : The compound has shown promising in vitro activity against Giardia intestinalis and Entamoeba histolytica. For instance, related compounds have been reported to have IC50 values ranging from 3.95 μM to 18.62 μM against these parasites, indicating a significant level of potency compared to standard treatments like benznidazole .
| Compound | IC50 (μM) | Target Parasite |
|---|---|---|
| Compound A | 3.95 | Giardia intestinalis |
| Compound B | 4.27 | Entamoeba histolytica |
| Benznidazole | 18.62 | Trichomonas vaginalis |
Neurological Implications
The compound may also play a role in modulating neurological pathways. Research indicates that similar amino acids can act as neurotransmitter precursors or modulators, potentially influencing conditions such as epilepsy or neurodegenerative diseases.
The biological activity of 2-amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochloride is thought to involve:
- Inhibition of Enzymatic Pathways : Its structure allows it to inhibit key enzymes involved in the metabolic pathways of parasites.
- Modulation of Neurotransmitter Levels : By acting as a precursor for neurotransmitters, it may help regulate synaptic transmission and neuronal excitability.
Case Study 1: Antiparasitic Efficacy
A study published in MDPI evaluated the antiparasitic efficacy of several amino acid derivatives, including the compound . The results indicated that certain modifications to the amino acid structure significantly enhanced activity against Trichomonas vaginalis, with some compounds being four times more effective than benznidazole .
Case Study 2: Neurological Effects
In a separate investigation into the neurological effects of amino acid derivatives, researchers found that compounds similar to 2-amino-5-(1-aminoethylideneamino)pentanoic acid exhibited neuroprotective effects in rodent models of epilepsy. These findings suggest potential therapeutic applications for seizure management and neuroprotection .
Q & A
Basic: What are the recommended analytical methods for quantifying 2-Amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochloride in biological matrices?
Methodological Answer:
Quantification in biological matrices (e.g., serum, plasma, cell culture media) typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity. Key steps include:
- Sample Preparation: Deproteinization using acetonitrile or methanol, followed by centrifugation to remove matrix interferents .
- Chromatographic Separation: Reverse-phase C18 columns with mobile phases containing 0.1% formic acid in water/acetonitrile gradients.
- Mass Detection: Electrospray ionization (ESI) in positive mode, monitoring transitions specific to the compound’s molecular ion (e.g., m/z 219 → 102 for fragmentation).
Validation Parameters:
| Parameter | Serum (n=8) | EDTA Plasma (n=8) | Cell Culture Media (n=8) |
|---|---|---|---|
| Recovery Range | 87–102% | 96–111% | 94–108% |
| Average Recovery | 94% | 102% | 101% |
Reference: Recovery data adapted from ADMA ELISA Kit validation studies .
Basic: How is 2-Amino-5-(1-aminoethylideneamino)pentanoic acid dihydrochloride synthesized, and what are the critical purification steps?
Methodological Answer:
Synthesis often involves multi-step organic reactions, such as:
Protection of Amino Groups: Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions .
Coupling Reactions: Formation of the ethylideneamino moiety via carbodiimide-mediated amidation (e.g., EDC/NHS coupling) .
Deprotection and Salt Formation: Treatment with HCl in methanol/water mixtures to remove Boc groups and precipitate the dihydrochloride salt .
Critical Purification Steps:
- Column Chromatography: Silica gel columns with eluents like dichloromethane/methanol gradients.
- Recrystallization: Use ethanol/water mixtures to enhance purity .
Advanced: How do structural modifications (e.g., stereochemistry, substituents) affect the compound’s interaction with GABAB receptors?
Methodological Answer:
Pharmacological profiling using radioligand binding assays and functional tissue studies (e.g., guinea pig ileum contraction assays) reveals:
- Stereospecificity: (R)-enantiomers exhibit higher receptor affinity than (S)-enantiomers. For example, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid shows IC₅₀ = 7.4 µM at GABAB receptors, while the (S)-form is inactive .
- Substituent Effects: Chlorophenyl groups enhance lipophilicity and receptor binding, but homologation (e.g., extending the carbon chain) reduces potency. Baclofen homologues with pentanoic acid backbones show 50-fold lower affinity than shorter-chain analogues .
Experimental Design Tips:
- Use chiral HPLC to confirm enantiomeric purity (e.g., >99% ee) .
- Combine patch-clamp electrophysiology with molecular docking to map binding sites.
Advanced: What kinetic models are appropriate for studying the oxidation of this compound in acidic/basic media?
Methodological Answer:
Oxidation kinetics can be modeled using pseudo-first-order approximations under excess oxidant conditions (e.g., permanganate). Key considerations:
- pH Dependency: In acidic media, protonation of amino groups alters redox potential, favoring a two-electron transfer mechanism. In basic media, deprotonation may lead to free radical pathways .
- Rate-Limiting Steps: Determine via Eyring plots; for example, L-citrulline oxidation exhibits Δ‡H = 45 kJ/mol and Δ‡S = −120 J/mol·K in acidic conditions .
Data Contradiction Resolution:
- Discrepancies in rate constants may arise from competing pathways (e.g., simultaneous N- and C-terminal oxidation). Use stopped-flow spectroscopy with isotopic labeling (¹⁵N) to track reaction intermediates .
Advanced: How does this compound participate in metabolic pathways, such as the urea cycle or oxidative stress responses?
Methodological Answer:
As a structural analogue of arginine/citrulline, it may interfere with:
- Urea Cycle Enzymes: Competitive inhibition of arginase or nitric oxide synthase (NOS), measured via spectrophotometric assays (e.g., urea/NO quantification) .
- Oxidative Stress Pathways: Metabolome analysis in hepatic cells reveals altered glutathione metabolism (e.g., 2-fold increase in G6P levels) and glycerophospholipid pathways, detected via LC-MS-based metabolomics .
Experimental Validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
